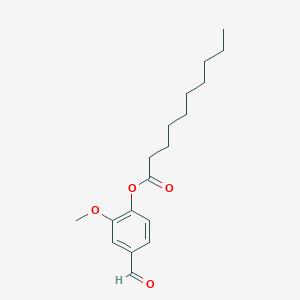
Decanoic acid, 4-formyl-2-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes a decanoic acid esterified with a 4-formyl-2-methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of decanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of decanoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Análisis De Reacciones Químicas
Decanoic acid, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Decanoic acid, 4-formyl-2-methoxyphenyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of decanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Decanoic acid, 4-formyl-2-methoxyphenyl ester can be compared with other similar compounds, such as:
Vanillin acetate: Similar in structure but with an acetate group instead of a decanoic acid ester.
Decanoic acid, 2-(4-hydroxyphenyl)ethyl ester: Similar in having a decanoic acid ester but with a hydroxyphenyl group instead of a formyl-methoxyphenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
881994-32-7 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) decanoate |
InChI |
InChI=1S/C18H26O4/c1-3-4-5-6-7-8-9-10-18(20)22-16-12-11-15(14-19)13-17(16)21-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
FSUFFEUJUFKPOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
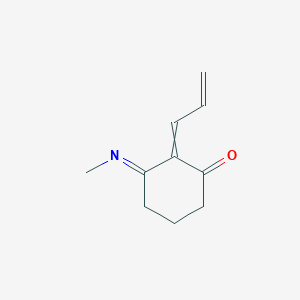
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
![(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B14179316.png)
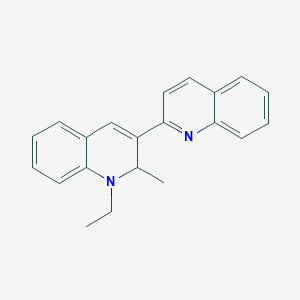
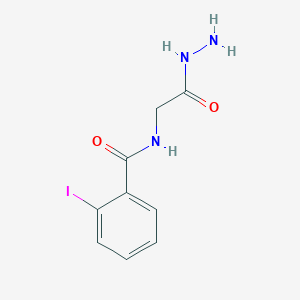
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)
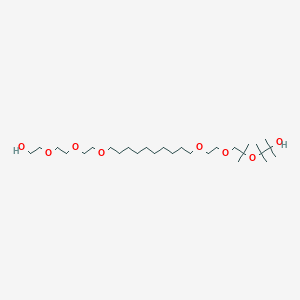
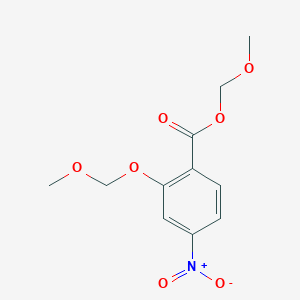
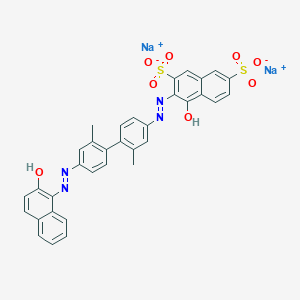
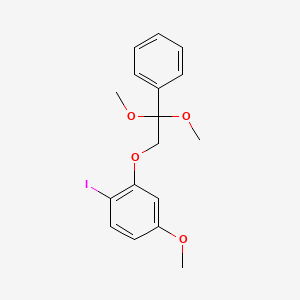
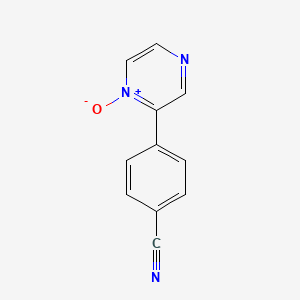
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
